REACTION_CXSMILES
|
C(OC([N:8]1[CH2:13][CH2:12][C:11]([CH:20]2[CH2:25][CH2:24][CH2:23][CH2:22][CH2:21]2)([CH2:14][N:15]2[CH:19]=[N:18][CH:17]=[N:16]2)[CH2:10][CH2:9]1)=O)(C)(C)C>FC(F)(F)C(O)=O.ClCCl.O>[CH:20]1([C:11]2([CH2:14][N:15]3[CH:19]=[N:18][CH:17]=[N:16]3)[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]2)[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25]1 |f:1.2.3|
|
Name
|
4-cyclohexyl-4-[1,2,4]triazole-1-ylmethyl-piperidine-1-carboxylic acid tert-butyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)(CN1N=CN=C1)C1CCCCC1
|
Name
|
trifluoroacetic acid dichloromethane water
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F.ClCCl.O
|
Type
|
CUSTOM
|
Details
|
to stir for 30 to 60 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(3.5 g, 10 mmol) which was obtained in the procedure herein above and the reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution is then concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
partitioned between aqueous NaHCO3 and EtOAc
|
Type
|
CONCENTRATION
|
Details
|
The organic phase is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the crude product purified by HPLC over silica gel
|
Reaction Time |
45 (± 15) min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)C1(CCNCC1)CN1N=CN=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |